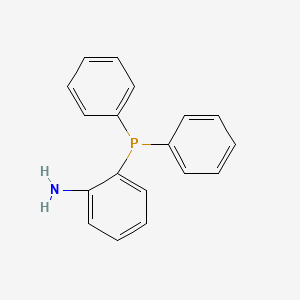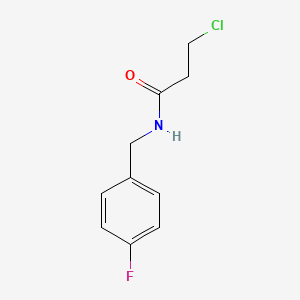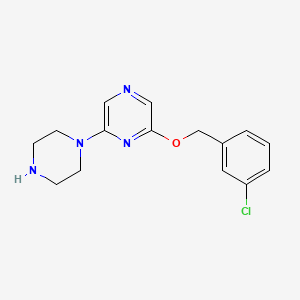
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an azide group, a nitro group, and a sulfonamide group, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain a di-O-tosyl compound. This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce the azide groups . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the presence of azide groups, which can be potentially explosive.
化学反应分析
Types of Reactions
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO at elevated temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Triazoles: Formed from azide groups through cycloaddition reactions.
Amines: Formed from the reduction of nitro groups.
Sulfonic Acids: Formed from the oxidation of sulfonamide groups.
科学研究应用
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bi-triazole systems, which have applications in drug development.
Biology: Potential use in the study of azide-containing compounds and their interactions with biological molecules.
Medicine: Investigated for its potential antiproliferative, antifungal, and antibacterial properties.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
作用机制
The mechanism of action of N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can interact with biological targets. The nitro group can undergo reduction to form amines, which can further interact with enzymes and receptors. The sulfonamide group can act as a functional group in drug molecules, enhancing their solubility and bioavailability .
相似化合物的比较
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: A similar compound with an azide group and a tetrazole ring.
1-Azidoethyl-5H-tetrazole: Another azide-containing compound used in energetic materials.
1-Ethyl-5H-tetrazole: A nitrogen-rich ligand used in coordination compounds.
Uniqueness
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide is unique due to the combination of azide, nitro, and sulfonamide groups in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial purposes.
属性
分子式 |
C11H15N5O4S |
|---|---|
分子量 |
313.34 g/mol |
IUPAC 名称 |
N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H15N5O4S/c1-8(2)9(7-13-15-12)14-21(19,20)11-6-4-3-5-10(11)16(17)18/h3-6,8-9,14H,7H2,1-2H3 |
InChI 键 |
JUFDUUZKNPZVQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CN=[N+]=[N-])NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)












